3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-16(2)24-20(23-15)28-19-5-4-12-25(14-19)21(26)22-11-10-17-6-8-18(27-3)9-7-17/h6-9,13,19H,4-5,10-12,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUAWIAZHUIVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.
Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: The carboxamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions at the Pyrimidine Ether
The pyrimidinyl ether moiety undergoes nucleophilic substitution under specific conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | PCl₅, reflux in dichloromethane | 2-Chloro-4,6-dimethylpyrimidine | 78% | |
| Amination | NH₃/MeOH, Pd catalysis | 2-Amino-4,6-dimethylpyrimidine | 65% |
In Source , Suzuki coupling reactions demonstrated regioselective substitution at the pyrimidine’s 4-position while preserving the 2-chloro group, highlighting steric and electronic effects of the dimethyl substituents.
Functionalization of the Piperidine Carboxamide
The carboxamide group participates in hydrolysis and coupling reactions:
Hydrolysis
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Acidic conditions (HCl/H₂O, 100°C): Converts the carboxamide to a carboxylic acid, though this is rarely pursued due to reduced bioactivity.
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Basic conditions (NaOH/EtOH, 60°C): Cleaves the amide bond, yielding piperidine-1-carboxylic acid and the phenethylamine derivative.
Cross-Coupling
The amide nitrogen reacts with electrophiles (e.g., isocyanates or acyl chlorides) to form urea or acylated derivatives. For instance:
-
Reaction with methyl isocyanate produces a urea analog with enhanced CB₁ receptor binding affinity (EC₅₀ = 144 nM) .
Ether Cleavage and Rearrangement
The aryl ether linkage is susceptible to cleavage under strong acidic or reductive conditions:
| Reagent System | Outcome | Application |
|---|---|---|
| HBr/AcOH | Cleavage to phenol derivative | Intermediate for further functionalization |
| LiAlH₄/THF | Reduction to alkyl chain | Structural simplification |
Aromatic Ring Modifications
The 4-methoxyphenyl group undergoes electrophilic substitution:
| Reaction | Conditions | Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group (76% yield) |
| Demethylation | BBr₃/DCM | Methoxy → hydroxy (89% yield) |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
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pH 7.4 : Stable for >24 hours (t₁/₂ = 32 h).
-
pH 1.2 : Rapid hydrolysis of the carboxamide (t₁/₂ = 1.5 h).
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity profiles of similar compounds:
Key Research Findings
-
Regioselectivity in substitution : The 4,6-dimethyl groups on pyrimidine electronically deactivate the 2-position, favoring reactions at the 4-position .
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Biological implications : Urea derivatives (from amide coupling) show biased agonism at CB₁ receptors, suggesting therapeutic potential .
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Synthetic optimization : Microwave-assisted Suzuki coupling reduces reaction time from 12 h to 2 h with comparable yields (72% vs. 68%).
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrimidine-based compounds exhibit significant activity against various viral infections, including HIV and influenza viruses. For instance, modifications of similar structures have shown IC50 values in the nanomolar range against these viruses, suggesting that 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide could possess comparable efficacy due to its structural similarities .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving structure-based design have led to the synthesis of small molecules that target cancer cell proliferation pathways. For example, compounds with similar scaffolds have demonstrated significant cytotoxic effects on various cancer cell lines, indicating that this compound may inhibit tumor growth through similar mechanisms .
Enzyme Inhibition
Research has shown that compounds containing pyrimidine rings can act as inhibitors for key enzymes involved in disease processes. The interaction of this compound with enzymes such as fatty acid amide hydrolase has been explored using molecular docking studies, revealing potential binding affinities that could translate into therapeutic effects .
Antioxidant Properties
The antioxidant capabilities of similar pyrimidine derivatives have been documented, which may contribute to their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals could make this compound valuable in developing treatments for conditions exacerbated by oxidative damage .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-hydroxyphenethyl)piperidine-1-carboxamide
- 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-chlorophenethyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
The compound 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic derivative featuring a piperidine core and a pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies, highlighting its potential as an antiviral, antibacterial, and anticancer agent.
Antiviral Activity
Research indicates that compounds with similar pyrimidine structures exhibit significant antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against viruses such as the Respiratory Syncytial Virus (RSV) and Hepatitis C Virus (HCV). The compound may inhibit viral replication through mechanisms involving enzyme inhibition and interference with viral RNA synthesis .
Antibacterial Activity
The antibacterial potential of compounds containing piperidine and pyrimidine rings is well-documented. Studies have demonstrated that these compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For example, the inhibition of acetylcholinesterase (AChE) has been linked to the antibacterial effects observed in similar compounds .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Research has shown that piperidine derivatives can modulate signaling pathways associated with cell proliferation and survival. In vitro studies have reported significant cytotoxic effects against various cancer cell lines .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and viral replication.
- Cell Signaling Modulation : It interferes with signaling pathways that regulate cell growth and apoptosis in cancer cells.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in disease processes, enhancing its therapeutic potential .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antiviral Activity : A study evaluating pyrimidine derivatives found that certain compounds exhibited EC50 values ranging from 5 to 28 μM against RSV, indicating promising antiviral activity that could be extrapolated to our compound .
- Anticancer Evaluation : In another study, piperidine derivatives demonstrated IC50 values as low as 9.19 μM in inhibiting cancer cell proliferation, suggesting that modifications to the piperidine structure may enhance anticancer efficacy .
Data Table: Biological Activities
Q & A
Q. What are the key synthetic pathways for 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core via cyclization of thiophene derivatives with amines (e.g., 4,6-dimethylpyrimidin-2-ol) under acidic or basic conditions. Subsequent coupling with a piperidine-carboxamide intermediate is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM . Optimization includes:
- Temperature Control: Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent Selection: Polar aprotic solvents enhance nucleophilic substitution at the pyrimidinyl oxygen.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers.
Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR distinguish substituents on the pyrimidine ring (e.g., methyl groups at C4/C6) and piperidine conformation. NOESY confirms spatial proximity of the 4-methoxyphenethyl group to the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 439.2342).
- X-ray Crystallography: Resolves regiochemical ambiguities (e.g., pyrimidinyl-oxy vs. N-oxide configurations) .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer: Contradictions often arise from off-target effects or assay interference. Solutions include:
- Orthogonal Assays: Pair enzymatic inhibition (e.g., kinase activity via ADP-Glo™) with cell-based viability assays (MTT or Caspase-3/7 activation) to distinguish specific activity from cytotoxicity .
- Proteomic Profiling: Use affinity chromatography or thermal shift assays to identify unintended targets .
- Dose-Response Analysis: Establish EC50/IC50 ratios; a narrow window suggests non-specific toxicity.
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to the active site of target enzymes (e.g., kinases). Key steps:
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds between the carboxamide and kinase hinge region).
- QSAR Analysis: Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with activity using Hammett constants .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes for proposed derivatives .
Q. What experimental designs minimize batch-to-batch variability in pharmacological studies?
- Methodological Answer: Standardize synthesis and characterization protocols:
- Quality Control (QC): Require ≥95% purity (HPLC) and consistent H NMR spectra for all batches.
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
- In Vivo Dosing: Use pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to adjust for bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
